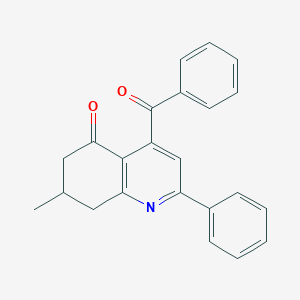![molecular formula C10H7F2NO4 B12874740 2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874740.png)
2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen within a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a difluoromethoxy group attached to the benzoxazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.
Acetic Acid Substitution:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts like palladium or copper to enhance reaction rates.
Solvents: Selection of appropriate solvents like dimethylformamide (DMF) or acetonitrile to facilitate reactions.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated and alkylated derivatives.
Scientific Research Applications
2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid involves:
Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.
Pathways Involved: It can interfere with signaling pathways, leading to altered cellular responses. For example, it may inhibit prostaglandin synthesis, reducing inflammation.
Comparison with Similar Compounds
- 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
- 4-(Benzo[d]oxazol-2-yl)aniline
Comparison:
- Uniqueness: The presence of the difluoromethoxy group in 2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid imparts unique electronic and steric properties, enhancing its biological activity compared to similar compounds.
- Applications: While similar compounds may also exhibit biological activities, the specific substitution pattern in this compound makes it particularly potent in certain applications, such as anti-inflammatory and anticancer research.
Properties
Molecular Formula |
C10H7F2NO4 |
|---|---|
Molecular Weight |
243.16 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)-1,3-benzoxazol-2-yl]acetic acid |
InChI |
InChI=1S/C10H7F2NO4/c11-10(12)17-6-3-1-2-5-9(6)13-7(16-5)4-8(14)15/h1-3,10H,4H2,(H,14,15) |
InChI Key |
QUMZLEKBQRQMIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)N=C(O2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



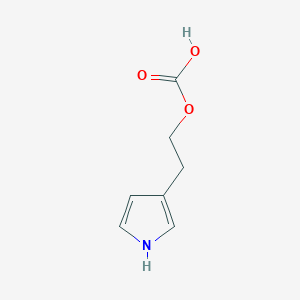

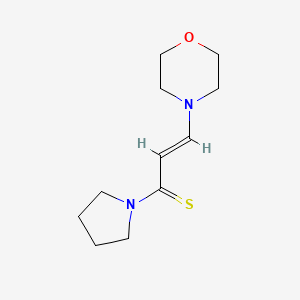


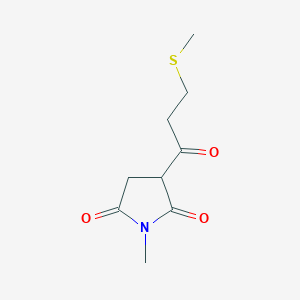


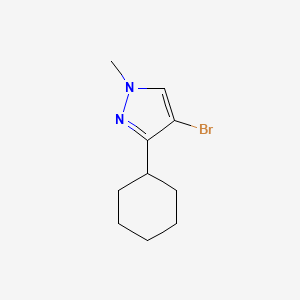
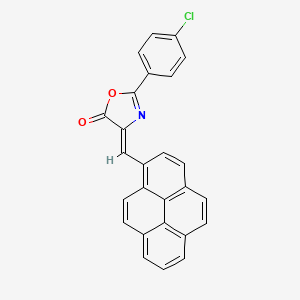
![1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12874733.png)

